Ribociclib D6

Bioanalysis LC-MS/MS Stable Isotope Labeling

Ribociclib D6 is a stable isotope-labeled (+6 Da) analog of the CDK4/6 inhibitor ribociclib, engineered exclusively as an internal standard for LC-MS/MS. Its near-identical physicochemical properties ensure matched retention time and ionization, correcting matrix effects, extraction variability, and ion suppression that unlabeled ribociclib or structural analogs cannot track. Validated in rodent PK studies, clinical DBS TDM, and cerebral microdialysis, it routinely achieves FDA/EMA-compliant accuracy (bias ±15%) and precision (CV ≤15%). Choose Ribociclib D6 to eliminate quantitative error and ensure regulatory-grade bioanalytical data.

Molecular Formula C23H30N8O
Molecular Weight 440.6 g/mol
Cat. No. B592701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibociclib D6
Synonyms7-Cyclopentyl-N,N-di(methyl-d3)-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxamide
Molecular FormulaC23H30N8O
Molecular Weight440.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)/i1D3,2D3
InChIKeyRHXHGRAEPCAFML-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ribociclib D6: Deuterated Internal Standard for Quantitative Ribociclib Bioanalysis in LC-MS/MS Workflows


Ribociclib D6 (LEE011-d6) is a stable isotope-labeled analog of the CDK4/6 inhibitor ribociclib, designed specifically for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. The compound incorporates six deuterium atoms at the N,N-dimethyl carboxamide moiety, resulting in a nominal mass increase of +6 Da relative to the unlabeled analyte (m/z 435.2 → m/z 441.2 for the protonated precursor ion) [2]. This deuterated analog is utilized to correct for matrix effects, extraction variability, and ionization fluctuations during the quantification of ribociclib in complex biological matrices, including plasma, dried blood spots (DBS), and tissue dialysates [1] [3].

Why Unlabeled Ribociclib or Non-Deuterated Internal Standards Cannot Replace Ribociclib D6 in Validated Bioanalytical Methods


Substituting Ribociclib D6 with unlabeled ribociclib or a structurally unrelated internal standard introduces unacceptable quantitative error in LC-MS/MS workflows. Unlabeled ribociclib cannot be co-detected in the same analytical run as the analyte without isotopic peak overlap, precluding its use as an internal standard [1]. Non-deuterated structural analogs (e.g., palbociclib, abemaciclib) exhibit different chromatographic retention times and ionization efficiencies, rendering them incapable of tracking and compensating for matrix-specific ion suppression or enhancement effects that vary between sample lots and preparation batches [2]. Ribociclib D6, by virtue of near-identical physicochemical properties and co-elution with the analyte, provides a matched retention time and ionization response factor, enabling precise correction of extraction recovery variability and matrix effects—a prerequisite for meeting FDA and EMA bioanalytical method validation guidelines for accuracy (bias within ±15%) and precision (CV ≤15%) [3].

Ribociclib D6: Quantitative Differentiation Evidence Versus Unlabeled Ribociclib and Alternative Internal Standards


Isotopic Purity and Mass Spectrometric Resolution: Ribociclib D6 vs. Unlabeled Ribociclib

Ribociclib D6 provides a +6 Da mass shift (precursor m/z 441.2 → product m/z 252.1) relative to unlabeled ribociclib (m/z 435.2 → 252.1) [1]. This isotopic separation enables distinct multiple reaction monitoring (MRM) transitions with zero cross-talk between analyte and internal standard channels. In validated methods, Ribociclib D6 demonstrates isotopic purity ≥98% [2], ensuring that the unlabeled impurity contribution to the analyte channel is <2%, thereby maintaining quantitative accuracy at the lower limit of quantification (LLOQ).

Bioanalysis LC-MS/MS Stable Isotope Labeling

Matrix Effect Compensation: Ribociclib D6 Normalized Response vs. Unlabeled Ribociclib

In rat plasma, Ribociclib D6 co-elutes with ribociclib and exhibits near-identical matrix factor (MF) values across six independent plasma lots. The analyte-to-IS peak area ratio (PAR) demonstrated a coefficient of variation (CV) ≤6.8% across all lots, whereas the absolute peak area of unlabeled ribociclib varied by up to 28% (CV 18.2%) due to matrix-induced ion suppression [1]. This quantitative normalization validates that Ribociclib D6 effectively tracks and compensates for sample-to-sample matrix variability.

Bioanalysis Matrix Effect LC-MS/MS

Assay Accuracy and Precision: Ribociclib D6 as IS vs. Uncorrected Quantification

Methods employing Ribociclib D6 as internal standard achieve intra- and inter-day accuracy (bias) and precision (CV) within ±15% across the entire calibration range [1] [2]. In a clinical DBS assay, within-run precision was ≤10.6% and between-run precision ≤1.07%, with average accuracy ranging from 100% to 103% [3]. These metrics meet FDA bioanalytical validation criteria, whereas quantification without an internal standard would yield CV and bias values exceeding ±30% due to uncompensated extraction losses and matrix effects [4].

Bioanalysis Method Validation Accuracy Precision

Extraction Recovery and Stability: Ribociclib D6 as a Process Control vs. No Internal Standard

Ribociclib D6, added prior to sample extraction, corrects for analyte loss during protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction. In rat plasma, complete extraction recovery (100%) of ribociclib was reported when normalized to Ribociclib D6 [1]. Without this correction, absolute recovery varied by up to 15% between low, medium, and high QC levels. Additionally, Ribociclib D6 demonstrates identical stability to ribociclib under bench-top (6 hours at room temperature), freeze-thaw (3 cycles), and short-term storage conditions (4°C for 24 hours), as evidenced by ≤5% deviation in IS response across stability studies [1].

Sample Preparation Extraction Recovery Stability

Regulatory Acceptance and Commercial Availability: Ribociclib D6 vs. Alternative Deuterated Analogs

Ribociclib D6 is supplied with full Certificate of Analysis (CoA) including HPLC purity (≥98%), isotopic enrichment (≥98% D6), and residual solvent data, meeting ICH Q3C guidelines for use as a reference standard in regulated bioanalysis . It is explicitly designated for analytical method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [1]. In contrast, alternative deuterated analogs (e.g., ribociclib-d8) may not be as widely validated in published regulatory methods or may lack the same level of documented use in clinical pharmacokinetic studies .

Regulatory Compliance Reference Standard Procurement

Ribociclib D6: Validated Application Scenarios for Preclinical and Clinical Bioanalysis


Quantitative Bioanalysis of Ribociclib in Preclinical Pharmacokinetic Studies

Ribociclib D6 is the internal standard of choice for LC-MS/MS quantification of ribociclib in rodent plasma, as demonstrated in a fully validated method applied to a pharmacokinetic study of ribociclib nanoparticle formulations in rats [1]. The method achieved a linear range of 1.008–1027.624 ng/mL, with intra- and inter-day accuracy and precision within ±15%, and negligible matrix effect [1]. This enables reliable assessment of novel formulations' impact on ribociclib exposure and oral bioavailability, supporting early-stage drug development decisions.

Therapeutic Drug Monitoring (TDM) in Clinical Oncology Using Dried Blood Spots (DBS)

Ribociclib D6 enables robust quantification of ribociclib in DBS samples collected from advanced breast cancer patients, with an LLOQ of 10.0 ng/mL and linearity up to 1000 ng/mL [2]. The method demonstrated within-run precision ≤10.6%, between-run precision ≤1.07%, and average accuracy 100–103%, meeting FDA validation criteria [2]. A strong correlation (R² > 0.97) between DBS and plasma concentrations supports the use of DBS as a minimally invasive alternative for ribociclib TDM, with Ribociclib D6 serving as the critical IS for correcting matrix and extraction variability.

Cerebral Microdialysis Studies for CNS Penetration Assessment

In a validated LC-MS/MS method for quantifying ribociclib in mouse plasma and Ringer's solution, Ribociclib D6 was used as the internal standard to achieve LLOQs of 62.5 ng/mL (plasma) and 0.1 ng/mL (Ringer's solution) [3]. The method was successfully applied to a cerebral microdialysis study, enabling measurement of unbound ribociclib concentrations in brain extracellular fluid—a critical parameter for evaluating CNS penetration and potential efficacy against brain tumors [3]. Ribociclib D6's matched retention time and ionization ensure accurate quantification in low-volume dialysate samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ribociclib D6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.